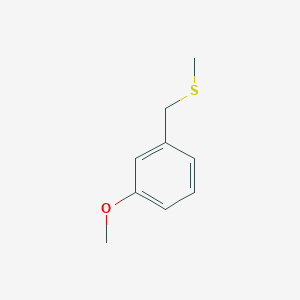

3-Methoxybenzyl methyl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methoxybenzyl methyl sulfide is a type of organic compound . It is a sulfide, which means it contains a sulfur atom . The molecular formula of this compound is C9H12OS .

Synthesis Analysis

The synthesis of sulfides like this compound often involves the reaction of a thiol with an alkyl halide . A wide range of 2-methyl-3-furyl sulfide derivatives were synthesized by reactions of 2-methyl-3-furyl disulfide with cyclic ethers, amides, ketones, and epoxides .Molecular Structure Analysis

The molecular weight of this compound is 168.26 . It is composed of 9 carbon atoms, 12 hydrogen atoms, 1 sulfur atom, and 1 oxygen atom .Chemical Reactions Analysis

In alkylbenzenes, the carbon atom which is attached to the aromatic ring is particularly reactive . Reactions taking place at this carbon atom are said to occur at the benzylic position . Benzylic halides undergo the typical reactions of alkyl halides .Physical and Chemical Properties Analysis

All substances have distinct physical and chemical properties, and may undergo physical or chemical changes . Physical properties, such as hardness and boiling point, and physical changes, such as melting or freezing, do not involve a change in the composition of matter . Chemical properties describe the characteristic ability of a substance to react to form new substances .Scientific Research Applications

Photoinduced Oxidation Reactions : A study by Bettoni et al. (2015) explored the photo-oxidation of similar compounds, including 4-methoxybenzyl methyl sulfide, in the presence of N-methoxy phenanthridinium hexafluorophosphate under nitrogen in acetonitrile. This research revealed insights into the oxidation products and processes, highlighting the formation of benzaldehyde as the oxidation product and the involvement of electron transfer processes in photo-oxidation. This study suggests potential applications in photochemical reactions and synthetic chemistry (Bettoni et al., 2015).

Deprotection in Organic Synthesis : Onoda et al. (1997) discussed the use of a magnesium bromide diethyl etherate-methyl sulfide system for the mild and chemoselective deprotection of p-methoxybenzyl (PMB) ether. This method is crucial in organic synthesis, especially in the presence of sensitive functional groups (Onoda et al., 1997).

Synthesis of Tritium-Labelled Compounds : Usher et al. (1975) conducted a study on the synthesis of tritium-labelled compounds such as isopenicillin N, penicillin N, and 6-aminopenicillanic acid using phenoxymethylpenicillin sulphoxide 4-methoxybenzyl ester. This research is significant in the field of radioactive labeling, which is critical for tracking and studying biological processes (Usher et al., 1975).

Antimicrobial Activity of Derivatives : Mohamed (2007) synthesized new pyridazinyl sulfonamide derivatives including 4-(2-Methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides and evaluated their antibacterial activity. This suggests potential applications in the development of new antimicrobial agents (Mohamed, 2007).

Anaerobic Degradation and Formation of Volatile Sulfur Compounds : Bak and Finster (1993) observed the formation of dimethylsulfide and methanethiol during anaerobic growth on methoxylated aromatic compounds by newly isolated anaerobic bacteria. This study provides insights into microbial processes in natural environments and potential applications in bioremediation and environmental studies (Bak & Finster, 1993).

Safety and Hazards

Properties

IUPAC Name |

1-methoxy-3-(methylsulfanylmethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-10-9-5-3-4-8(6-9)7-11-2/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDLCWWJEZQZIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CSC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2709927.png)

![4-({1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}methoxy)-2-methylpyridine](/img/structure/B2709928.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2709929.png)

![[4-(3-Fluoropropoxy)phenyl]methanol](/img/structure/B2709930.png)

![N-[1-(pyridin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2709938.png)

![14-Bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine](/img/structure/B2709939.png)

![N-[[1-(2-Amino-2-oxoethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2709940.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2709941.png)

![4-bromo-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2709944.png)

![N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-propylpentanamide](/img/structure/B2709946.png)